2-Amino-4,6-dichlorobenzothiazole
Overview
Description
2-Amino-4,6-dichlorobenzothiazole is a compound that belongs to the class of 2-aminobenzothiazoles, which are of significant interest due to their diverse biological applications and presence in various natural products and biologically active compounds . These compounds have been studied for their potential therapeutic effects, such as antiprion activity , and have been synthesized through various methods, including transition-metal-free and solvent-free conditions .
Synthesis Analysis
The synthesis of 2-aminobenzothiazoles can be achieved through several methods. One approach involves the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts, leading to the formation of 2-aminobenzothiazoles with the extrusion of sulfur monoxide . Another method includes a switchable and scalable C-N coupling protocol developed for the synthesis of these compounds from 2-chlorobenzothiazoles and primary amines under transition-metal-free and solvent-free conditions . Additionally, solid-phase parallel synthesis has been utilized for the creation of 2-amino and 2-amidobenzo(d)oxazole derivatives, which share a similar core structure to 2-aminobenzothiazoles .
Molecular Structure Analysis
The molecular structure of aminothiazole derivatives has been extensively studied. X-ray crystallographic analysis has revealed that these compounds can form poly chain structures due to the presence of intramolecular hydrogen bonding . The crystal structures of substituted amidino-benzothiazoles have also been determined, showing that the bond distances and angles in these structures are almost similar, with differences in the orientation of the amidino moiety with respect to the benzothiazole ring .
Chemical Reactions Analysis
2-Aminothiazoles have been assessed for their nucleophilicities through coupling with superelectrophilic compounds. For instance, the reactions of 2-aminothiazole derivatives with 4,6-dinitrobenzofuroxan (DNBF) have been studied, revealing that these thiazoles behave preferentially as carbon rather than nitrogen nucleophiles . The reactivity sequence determined from these studies accounts for the observed selectivity in the formation of sigma-adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzothiazoles have been characterized using various spectroscopic techniques, including NMR and FT-IR, as well as computational methods such as density functional theory (DFT). These studies have provided insights into the electronic and spectroscopic properties of the compounds, supporting the experimental data . The thermodynamic and UV-Vis analyses have confirmed the presence of hydrogen bonding networks in the dimers, and the first-order hyperpolarizability of these molecules has been found to be significantly greater than that of urea .
Scientific Research Applications
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Pharmacology and Medicinal Chemistry
- 2-Amino-4,6-dichlorobenzothiazole is a key component in the design of biologically active compounds .
- It exhibits a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
- The compound is also used in the synthesis of benzothiazole analogs .
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Green Chemistry
- The synthesis of 2-Amino-4,6-dichlorobenzothiazole derivatives often involves one-pot multicomponent reactions .
- These reactions are simple, yield high amounts of the target products in a short time, and often proceed without a solvent .
- Water is commonly used as a non-toxic and widely available solvent, reducing the cost of the process .
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Material Science
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
4,6-dichloro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGRZSHGRZYCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937130 | |
Record name | 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788805 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-4,6-dichlorobenzothiazole | |
CAS RN |
16582-59-5, 61792-25-4 | |
Record name | 4,6-Dichloro-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16582-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolamine, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061792254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16582-59-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzothiazolamine, dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorobenzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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